DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
N-Acetyl-D-leucine is a metabolite found in or produced by Saccharomyces cerevisiae.
N-Acetyl-D-leucine
CAS No.: 19764-30-8
Cat. No.: VC21536916
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19764-30-8 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | (2R)-2-acetamido-4-methylpentanoic acid |
Standard InChI | InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Standard InChI Key | WXNXCEHXYPACJF-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)C |
SMILES | CC(C)CC(C(=O)O)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C |
Definition and Chemical Identity
Chemical Structure and Classification
N-Acetyl-D-leucine (CAS: 19764-30-8) is the N-acetyl derivative of D-leucine with the empirical formula C8H15NO3 and a molecular weight of 173.21 . It is classified as an N-acetyl-D-amino acid and a D-leucine derivative . Chemically, it represents the D-enantiomer of N-acetyl-leucine, meaning it has the opposite stereochemistry at the chiral center compared to the L-form . This compound functions as a conjugate acid of N-acetyl-D-leucinate and possesses unique pharmacological properties distinct from its L-enantiomer .
Chemical Properties
Physical Characteristics
N-Acetyl-D-leucine exhibits specific physical properties that distinguish it as a unique chemical entity. The compound has a melting point of 176-177°C and a predicted boiling point of 369.7±25.0°C . Its density is calculated to be approximately 1.069±0.06 g/cm3 . The refractive index is reported as 23° (C=4, EtOH), which provides information about how light interacts with the substance . These physical parameters are essential for identification, purification, and quality control of the compound in both research and pharmaceutical contexts.
Hazard Code | Description |
---|---|
H302 | Acute toxicity, oral |
H315 | Skin corrosion/irritation |
H320 | Serious eye damage/eye irritation |
H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Table 1: GHS Hazard Statements for N-Acetyl-D-leucine
Precautionary measures include thoroughly washing hands after handling, avoiding consumption during use, rinsing mouth if swallowed, and contacting a poison center or physician if ingested and feeling unwell . These safety considerations are important for researchers and pharmaceutical professionals working with this compound.
Pharmacokinetics
Absorption and Distribution Patterns
When administered orally as part of the racemate (N-acetyl-DL-leucine), the D-enantiomer demonstrates significantly higher plasma concentrations compared to the L-enantiomer at all measured time points . This pharmacokinetic disparity results in dramatically different exposure levels between the enantiomers. Following oral administration of the racemate at 100 mg/kg, N-Acetyl-D-leucine reaches a maximum plasma concentration (Cmax) of 86,100 ng/mL, which is substantially higher than the 341 ng/mL observed for the L-enantiomer . Similarly, the area under the curve (AUC) for the D-enantiomer is 75,800 hng/mL compared to just 2,560 hng/mL for the L-enantiomer .
The D-enantiomer also demonstrates greater persistence in plasma, remaining detectable for up to 8 hours after administration with a last measurable concentration of 247 ng/mL, while the L-enantiomer becomes undetectable after 2 hours with a final concentration of 623 ng/mL . These findings indicate a substantial difference in how the body processes these two enantiomers despite their structural similarity.
Tissue Distribution
Research indicates that N-Acetyl-D-leucine distributes to various tissues, including the brain and muscle, after oral administration . Importantly, the D-enantiomer was found at much higher concentrations in these tissues compared to the L-enantiomer . This differential tissue distribution has significant implications for the potential therapeutic applications and side effect profiles of these compounds, particularly for conditions affecting the central nervous system or muscular function.
Elimination Parameters
Despite the significant differences in absorption and distribution, the elimination kinetics of the two enantiomers appear remarkably similar. The first-order elimination rate constant (ke) for N-Acetyl-D-leucine is approximately 2.2 h-1 compared to 2.8 h-1 for the L-enantiomer when administered as the racemate . These similar elimination rates are visually evident in the parallel slopes observed in semilog plots of plasma concentration versus time . The half-life (T1/2) values are correspondingly similar at 0.31 h for the D-enantiomer and 0.40 h for the L-enantiomer .
Parameter | N-Acetyl-D-leucine | N-Acetyl-L-leucine |
---|---|---|
Cmax (ng/mL) | 86,100 | 341 |
AUC (h*ng/mL) | 75,800 | 2,560 |
ke (h-1) | 2.2 | 2.8 |
T1/2 (h) | 0.31 | 0.40 |
Last detectable time (h) | 8 | 2 |
Last concentration (ng/mL) | 247 | 623 |
Table 2: Comparative Pharmacokinetic Parameters Following Racemic Administration
Comparative Pharmacokinetics at Different Dosing Regimens
When N-Acetyl-D-leucine is administered as a minor component (2.6%) of purified N-acetyl-L-leucine (97.4%), it exhibits different pharmacokinetic parameters compared to racemic administration. In this scenario, the plasma Cmax of the D-enantiomer is reduced to 436 ng/mL with an AUC of 573 h*ng/mL . This dramatic difference highlights the potential for interaction between the enantiomers during absorption and metabolism.
Mechanism of Action and Interaction
Competitive Inhibition Hypothesis
The pharmacokinetic data suggests that there may be competitive interactions between the enantiomers. Researchers propose that the D-enantiomer likely inhibits the uptake of the L-enantiomer at intestinal carriers . Additionally, first-pass metabolism appears to affect the L-enantiomer through deacetylation processes, while the D-enantiomer remains largely unaffected by this metabolic pathway . This differential handling explains the much higher plasma and tissue concentrations of the D-enantiomer when administered as part of the racemate.
Metabolic Fate
In tissues such as brain and muscle, levels of N-acetyl-L-leucine are lower than N-acetyl-D-leucine, which is consistent with the rapid conversion of the L-enantiomer into L-leucine and its subsequent utilization through normal leucine metabolic pathways . The D-enantiomer, being less susceptible to these metabolic processes, accumulates to higher levels in these tissues. This metabolic difference has important implications for the potential accumulation of the D-enantiomer during chronic administration of the racemate.
Therapeutic Implications
Clinical Considerations
The pharmacokinetic differences between the enantiomers have important clinical implications. The authors of the pharmacokinetic study suggest that during chronic administration of the racemate, the D-enantiomer would accumulate due to its higher plasma concentrations and longer detection time . This accumulation could potentially lead to negative effects, although the specific nature of these effects requires further investigation.
Based on the combined pharmacokinetic and efficacy data, researchers have suggested that the use of purified N-acetyl-L-leucine may be preferable to the racemate or N-acetyl-D-leucine in clinical applications . This recommendation stems from the identification of the L-enantiomer as the pharmacologically active form in disease models, coupled with concerns about potential adverse effects from D-enantiomer accumulation.
Manufacturing and Supply
Quality Control Considerations
The precise stereochemical purity of N-acetyl-leucine preparations is critically important given the significant pharmacokinetic differences between the enantiomers. The research indicates that commercially available "purified" N-acetyl-L-leucine may contain small amounts (e.g., 2.6%) of the D-enantiomer . This contamination, while minor, could potentially affect pharmacokinetic profiles and therapeutic outcomes, particularly during long-term administration.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume